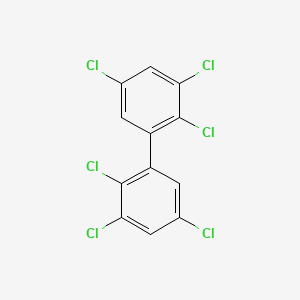
2,2',3,3',5,5'-Hexachlorobiphenyl
Descripción general
Descripción
2,2',3,3',5,5'-Hexachlorobiphenyl (HBCB) is a persistent organic pollutant (POP) and a member of the family of polychlorinated biphenyls (PCBs). It is a colorless, odorless, non-volatile, and thermally stable solid. HBCB has been used in a wide range of industrial and commercial applications due to its low cost and its ability to function as an electrical insulator. It is also used as a flame retardant in plastics and textiles. HBCB is highly lipophilic, meaning it accumulates in fatty tissues and is resistant to degradation. It is found in soil, water, and air, and is a major environmental contaminant.
Aplicaciones Científicas De Investigación
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are known as persistent organic pollutants . These substances resist environmental degradation and can have a significant impact on health and the environment as they persist in the environment, bioaccumulate in animal tissue, and biomagnify in food chains .
- In a study, the photolysis of a higher chlorinated PCB congener (2,2′,4,4′,5,5′-hexachlorobiphenyl, PCB 153) under simulated sunlight in the presence of humic acid (HA) was investigated . The degradation of PCB 153 was significantly accelerated by the addition of HA .
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl is also known to act as an endocrine disruptor . Endocrine disruptors are compounds that can disrupt the functions of the endocrine (hormone) system .
- The photolysis of a higher chlorinated PCB congener (2,2′,4,4′,5,5′-hexachlorobiphenyl, PCB 153) under simulated sunlight in the presence of humic acid (HA) was investigated . The degradation of PCB 153 was significantly accelerated by the addition of HA .
- PCBs can be used to synthesize polychlorinated dibenzofurans . In particular, 2,2’,3,3’,4,4’-hexachlorodiphenyl is used to synthesize TCDF-3467 and PenCDF-12367 .
- PCBs, including 2,2’,3,3’,5,5’-Hexachlorobiphenyl, were discontinued from use in transformers and capacitors in 1979 . However, because the life expectancy of this equipment can be multiple decades, they are still in use today . This has led to instances of food contamination .
Environmental Science
Endocrine Disruption
Photo-transformation
Synthesis of Polychlorinated Dibenzofurans
Food Contamination
Persistent Organic Pollutant
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl has been found to affect the dopaminergic system . It has been shown that ortho-chlorinated PCBs inhibited dopamine uptake in rat synaptosomes and decreased the dopamine content in cells in culture, possibly due to inhibition of dopamine synthesis .
- 2,2’,3,3’,5,5’-Hexachlorobiphenyl was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins and several daily applications such as paint, ink and surface coatings .
Medicine
Industry
Agriculture
Propiedades
IUPAC Name |
1,2,5-trichloro-3-(2,3,5-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKLKINFZLWHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4030045 | |
| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,5'-Hexachlorobiphenyl | |
CAS RN |
35694-04-3 | |
| Record name | 2,2′,3,3′,5,5′-Hexachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35694-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5,2',3',5'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,5'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4030045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,5'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7EUD9W45V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



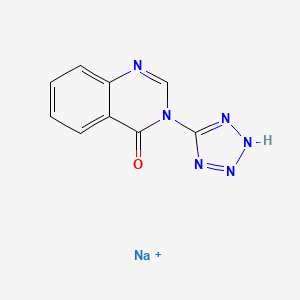
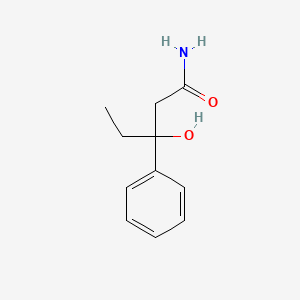
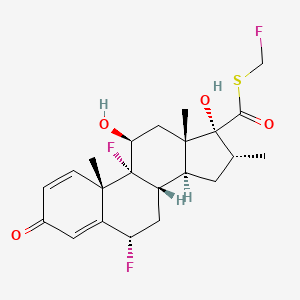
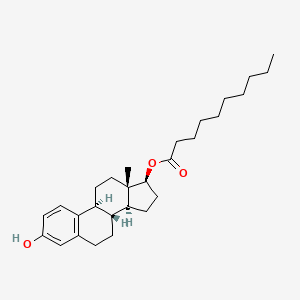
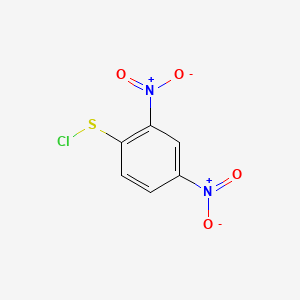
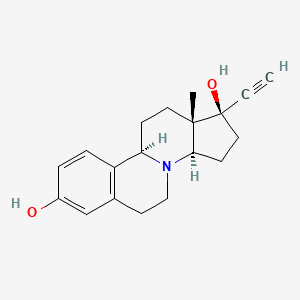

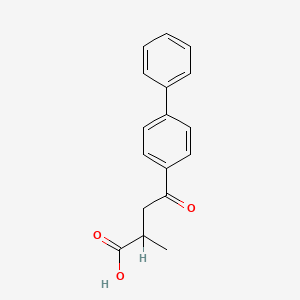
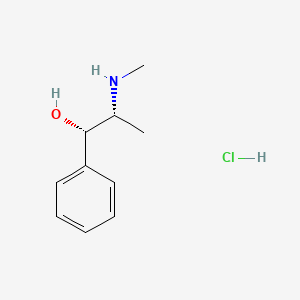
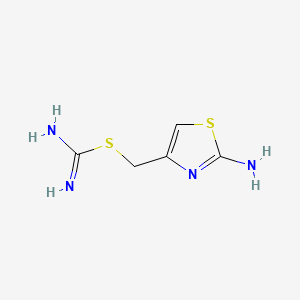
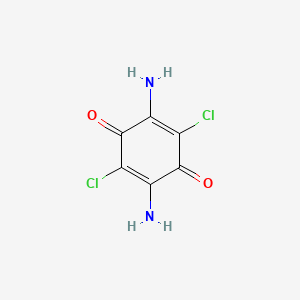
![Naphtho[2,1-b]furan-2(1H)-one](/img/structure/B1203841.png)
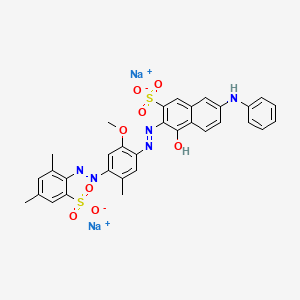
![1-(2-furanyl)-N-[[1-[(4-methylphenyl)sulfonylmethyl]-5-tetrazolyl]methyl]-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B1203846.png)